molecular formula C23H19F3N2O B2977536 1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2034523-42-5

1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2977536
CAS No.: 2034523-42-5
M. Wt: 396.413
InChI Key: NKROQSMXLURGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C23H19F3N2O and its molecular weight is 396.413. The purity is usually 95%.
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Scientific Research Applications

Azafluorene Derivatives and SARS CoV-2 Inhibition

A study by Venkateshan et al. (2020) on azafluorene derivatives, which share structural similarities with the compound of interest, demonstrated potential as inhibitors of SARS CoV-2 RdRp. The research utilized crystal structures, molecular docking analysis, and predicted ADMET properties, suggesting these derivatives could be beneficial in the search for COVID-19 treatments (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Charge Transfer and Optoelectronic Properties

Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules. This research highlighted the influence of indol, phenyl, and anthracenyl moieties on charge transfer properties, suggesting applications in organic semiconductor devices (Irfan, Chaudhry, Al‐Sehemi, Assiri, & Hussain, 2019).

Synthesis and Antimicrobial Activities

Bayrak et al. (2009) investigated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating their antimicrobial activities. Although the direct application of our compound of interest wasn't mentioned, the methodologies and antimicrobial potentials of similar compounds provide insights into possible applications in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Molecular Docking and Biological Evaluation

Hotsulia (2019) synthesized and evaluated the structure, properties, and molecular docking of S-alkylderivatives of triazole-thiols containing pyrrole and indolpropane fragments. This study underscores the significance of molecular structure in influencing the biological activity of compounds, potentially guiding the design of new pharmaceuticals or chemical sensors (Hotsulia, 2019).

Properties

IUPAC Name

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O/c24-23(25,26)20-5-1-16(2-6-20)3-8-22(29)28-14-11-19-15-18(4-7-21(19)28)17-9-12-27-13-10-17/h1-2,4-7,9-10,12-13,15H,3,8,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKROQSMXLURGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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